Zinc hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

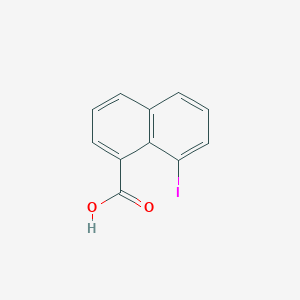

Zinc hydrogen phosphate (also known as Phosphoric acid, zinc salt (1:1)) is an inorganic compound with the molecular formula HO4PZn . It has a molecular weight of 161.4 g/mol . It is a white powder and is commonly used as a corrosion inhibitor when applied to metallic surfaces .

Molecular Structure Analysis

The molecular structure of this compound consists of alternating ZnO4^6- tetrahedra and HPO3^2- trigonal pyramids . The InChI representation of the molecule is InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 . The Canonical SMILES representation is OP(=O)([O-])[O-].[Zn+2] .

Physical And Chemical Properties Analysis

This compound appears as a white, odorless, and tasteless powder . It’s slightly soluble in water and completely insoluble in alcohol . The compound forms crystals when in the presence of concentrated phosphoric acid .

科学的研究の応用

Electron Beam Induced Phase Transformation : Zinc phosphate, primarily used for metal corrosion and abrasion protection, undergoes significant phase and microstructure changes under electron beam exposure. This discovery has implications for industrial and medical applications (He, Zhang, Lu, & Yassar, 2014).

Potential Biomedical Applications : Synthetic α - and β -Hopeite, two polymorphs of zinc phosphate tetrahydrates (ZPT), have been investigated for their crystallographic differences and thermodynamics, suggesting a range of biomedical applications (Herschke, Rottstegge, Lieberwirth, & Wegner, 2006).

Bone Repair Enhancement : Incorporating zinc into calcium phosphate has shown potential in enhancing bone repair, indicating its usefulness as a biomaterial for bone regeneration (Cruz et al., 2018).

Open-Framework Zinc Phosphate Structure : A study detailed the synthesis of a new open-framework zinc phosphate with a unique layered structure, offering insights for novel material synthesis (Neeraj, Natarajan, & Rao, 1999).

Corrosion Resistance on Magnesium-Aluminium Alloys : Calcium-modified zinc phosphate coatings significantly enhance corrosion resistance on Mg-Al alloys, showing potential in protective surface treatments (Zeng et al., 2014).

Low-temperature Phosphate Liquid Application : Zinc hydrogen phosphate has been used as the main salt in a low-temperature phosphate liquid, improving corrosion resistance of phosphating coats (Jiang Xiao-ying, 2006).

Inorganic-Organic Zinc Phosphate Frameworks : Research on zinc phosphates decorated with imidazole-containing ligands has led to the synthesis of new frameworks, paving the way for designing novel inorganic-organic materials (Fan, Slebodnick, Angel, & Hanson, 2005).

将来の方向性

特性

| { "Design of Synthesis Pathway": "The synthesis of Zinc hydrogen phosphate can be achieved through a precipitation reaction.", "Starting Materials": [ "Zinc nitrate hexahydrate (Zn(NO3)2.6H2O)", "Sodium phosphate dibasic heptahydrate (Na2HPO4.7H2O)", "Distilled water" ], "Reaction": [ "Dissolve 6.8 g of Zinc nitrate hexahydrate in 50 mL of distilled water.", "Dissolve 8.6 g of Sodium phosphate dibasic heptahydrate in 50 mL of distilled water.", "Add the Sodium phosphate dibasic heptahydrate solution slowly to the Zinc nitrate hexahydrate solution while stirring continuously.", "The pH of the solution should be between 6 and 8. Adjust the pH if necessary with dilute sodium hydroxide or nitric acid.", "Allow the mixture to stand for several hours to allow the Zinc hydrogen phosphate to precipitate.", "Filter the precipitate and wash with distilled water.", "Dry the precipitate at 60°C for several hours.", "The resulting product is Zinc hydrogen phosphate (ZnHPO4)." ] } | |

CAS番号 |

14332-60-6 |

分子式 |

H3O4PZn |

分子量 |

163.4 g/mol |

IUPAC名 |

phosphoric acid;zinc |

InChI |

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

OXHXATNDTXVKAU-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Zn+2] |

正規SMILES |

OP(=O)(O)O.[Zn] |

その他のCAS番号 |

14332-60-6 |

同義語 |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)